molecular formula C16H22O B14327835 {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene CAS No. 104693-23-4

{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene

Cat. No.: B14327835
CAS No.: 104693-23-4
M. Wt: 230.34 g/mol
InChI Key: GRUSSPZCGFHQBQ-UHFFFAOYSA-N
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Description

{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring attached to a hepta-1,5-dien-1-yl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene typically involves the following steps:

    Preparation of the Hepta-1,5-dien-1-yl Intermediate: This can be achieved through the reaction of 5,6-dimethylhepta-1,5-diene with appropriate reagents under controlled conditions.

    Formation of the Ether Linkage: The hepta-1,5-dien-1-yl intermediate is then reacted with benzyl alcohol in the presence of a strong acid catalyst to form the ether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds in the hepta-1,5-dien-1-yl group.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Nitric acid, halogens, Lewis acid catalysts.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Scientific Research Applications

{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicinal Chemistry: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}toluene: Similar structure with a toluene ring instead of benzene.

    {[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}phenol: Contains a phenol group instead of benzene.

Uniqueness

{[(5,6-Dimethylhepta-1,5-dien-1-yl)oxy]methyl}benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including organic synthesis and materials science.

Properties

CAS No.

104693-23-4

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

5,6-dimethylhepta-1,5-dienoxymethylbenzene

InChI

InChI=1S/C16H22O/c1-14(2)15(3)9-7-8-12-17-13-16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3

InChI Key

GRUSSPZCGFHQBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC=COCC1=CC=CC=C1)C

Origin of Product

United States

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